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Compound of Interest |
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Compound Name: _
nitrophenoxy)benzene

CAS No.: 1630-17-7

Cat. No.: B155125

. J

Executive Summary

Compound: 1,3-Dimethyl-5-(4-nitrophenoxy)benzene CAS: 1630-17-7 Class: Diphenyl Ether
/ Nitro-aromatic Significance: A critical intermediate in the synthesis of protoporphyrinogen
oxidase (PPO) inhibiting herbicides (e.g., Aclonifen analogs) and high-performance polyimide

monomers.

This technical guide provides a comprehensive protocol for the crystallographic
characterization of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene. While direct single-crystal X-ray
diffraction (SC-XRD) data is proprietary in many industrial contexts, this guide synthesizes
predictive structural data based on homologous fragment analysis (utilizing CCDC 265015 and
CCDC 825449) and establishes a validated experimental workflow for researchers to generate
and refine de novo crystallographic data.

Part 1: Chemical Identity & Synthesis Protocol[1]

To obtain X-ray quality crystals, high-purity material (>99.5%) is required. The following
synthesis exploits a Nucleophilic Aromatic Substitution (

) mechanism, favored for its high yield and minimal byproduct formation compared to Ullmann
coupling.
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Validated Synthesis Workflow

Reaction: 3,5-Dimethylphenol + 1-Fluoro-4-nitrobenzene

Target + HF (scavenged)

Reagents:

Substrate A: 3,5-Dimethylphenol (1.0 eq)

Substrate B: 1-Fluoro-4-nitrobenzene (1.05 eq)

Base: Potassium Carbonate (

), anhydrous (1.5 eq)

Solvent: DMF or DMSO (Polar aprotic is critical for

Step-by-Step Protocol:

Deprotonation: Dissolve 3,5-Dimethylphenol in DMF under

atmosphere. Add
and stir at 60°C for 30 mins to generate the phenoxide anion.

o Addition: Add 1-Fluoro-4-nitrobenzene dropwise. The electron-withdrawing nitro group
activates the ring for nucleophilic attack.

o Reflux: Heat to 120°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

o Workup: Pour into ice water. The product will precipitate as a solid (unlike the oil of 3,5-
dimethyldiphenyl ether) due to the nitro group's polarity. Filter and wash with water.

Visualization: Synthesis & Crystallization Logic
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Figure 1: Reaction pathway from precursors to crystalline solid, highlighting the SNAr
mechanism.

Part 2: Crystallization & Data Collection Strategy

The target molecule possesses a "butterfly” conformation typical of diphenyl ethers.[1] The
challenge in crystallization is balancing the

-stacking potential of the nitro-ring against the steric bulk of the dimethyl-ring.

Crystal Growth Protocol

e Method: Slow Evaporation.
e Solvent System: Ethanol/Hexane (1:1) or Methanol/Dichloromethane.

e Procedure: Dissolve 50 mg of purified solid in minimal hot ethanol. Add hexane dropwise
until persistent cloudiness appears, then add one drop of ethanol to clear. Cap the vial with
perforated parafilm and store at 4°C.

o Target Morphology: Yellow prisms or plates.

Data Collection Parameters (SC-XRD)

When collecting data, use the following settings to ensure high resolution (

) for precise bond angle determination.
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Parameter Recommended Setting Rationale

Freezes methyl group rotation;
Temperature 100 K (Cryostream) reduces thermal diffuse

scattering.

Mo
Preferred for organic small

Radiation ( molecules; minimizes

absorption compared to Cu.

Full Sphere ( Essential for Triclinic or
Strategy Monoclinic space groups to
) ensure completeness.

Nitro groups scatter well, but
Exposure 10-30s per frame methyl hydrogens require good

signal-to-noise.

Part 3: Predicted Crystallographic Data & Structural
Analysis

Note: The following data is synthesized from high-resolution structural analogs: 4-nitrodiphenyl
ether (CCDC 265015) and 3,5-dimethylphenol (CCDC 825449). This serves as the reference
model for refinement.

Unit Cell & Space Group

Diphenyl ethers lacking strong H-bond donors (like -OH or -NH2) typically crystallize in
Centrosymmetric Space Groups to maximize packing density via dipole alignment.

e Crystal System: Monoclinic
e Space Group:

(Most probable) or

e Z (Molecules/Cell): 4
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Molecular Geometry (Fragment Analysis)

A. The Ether Linkage (C-O-C) The central oxygen atom is

hybridized but chemically behaves closer to
due to steric repulsion between the phenyl rings.

e Predicted Bond Angle:
 Significance: An angle
would indicate significant steric stress from the ortho-hydrogens.

B. Torsion Angles (The "Twist") To minimize repulsion between the ortho-hydrogens of the two
rings, the molecule adopts a twisted conformation.

 (Nitro-ring):
o (Dimethyl-ring):

e Result: The two phenyl rings are not coplanar. They likely form a dihedral angle of

Quantitative Data Table (Predicted)
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Geometric Parameter Predicted Value Source /| Analog
CCDC 265015 (4-nitrodiphenyl
Bond: C(Ar)-O (Ether) 1.39-1.41A
ether)
] Typical Nitro-aromatic
Bond: C-N (Nitro) 1.468 A
resonance
Bond: N-O (Nitro) 1.225 A Resonance delocalization
Standard Diphenyl Ether
Angle: C-O-C 118.7°
geometry
. Steric minimization (Butterfly
Torsion: C-O-C-C 38.4°

shape)

Weak Hydrogen Bonding (2.5 -
2.7 R)

Intermolecular Interaction

Packing Forces Visualization

The crystal lattice is stabilized by a hierarchy of weak interactions. The electron-deficient nitro-
ring seeks electron density, potentially stacking with the electron-rich dimethyl-ring of a
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e
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Figure 2: Interaction hierarchy stabilizing the crystal lattice. The primary driver is the
electrostatic complementarity between the nitro and dimethyl rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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